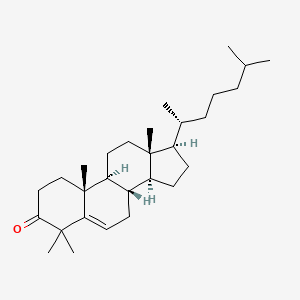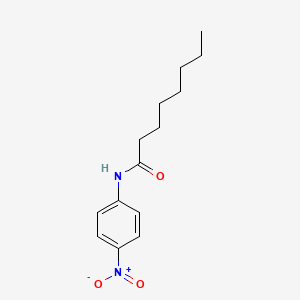![molecular formula C9H12N6 B14158672 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine CAS No. 14393-73-8](/img/structure/B14158672.png)
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring fused to a pyridazine ring, with a piperidine group attached to the tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling azides and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its explosive properties and use in energetic materials.
6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: A potential booster explosive with good detonation velocities and impact sensitivity.
1,2,3-Triazolo[1,5-b]pyridazine: Used in medicinal chemistry for its inhibitory effects on specific enzymes.
The uniqueness of this compound lies in its combination of a piperidine group with the tetrazolo[1,5-b]pyridazine scaffold, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14393-73-8 |
|---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-piperidin-1-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H12N6/c1-2-6-14(7-3-1)9-5-4-8-10-12-13-15(8)11-9/h4-5H,1-3,6-7H2 |
InChI Key |
IFVVBQDCGRLKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)


![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)


![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)


